L-Homoserine,o-amino-,ethyl ester(9ci) L-Homoserine,o-amino-,ethyl ester(9ci)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18166324
InChI: InChI=1S/C6H14N2O3/c1-2-10-6(9)5(7)3-4-11-8/h5H,2-4,7-8H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H14N2O3
Molecular Weight: 162.19 g/mol

L-Homoserine,o-amino-,ethyl ester(9ci)

CAS No.:

Cat. No.: VC18166324

Molecular Formula: C6H14N2O3

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

L-Homoserine,o-amino-,ethyl ester(9ci) -

Specification

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
IUPAC Name ethyl (2S)-2-amino-4-aminooxybutanoate
Standard InChI InChI=1S/C6H14N2O3/c1-2-10-6(9)5(7)3-4-11-8/h5H,2-4,7-8H2,1H3/t5-/m0/s1
Standard InChI Key OCAOXHNTZDQBLH-YFKPBYRVSA-N
Isomeric SMILES CCOC(=O)[C@H](CCON)N
Canonical SMILES CCOC(=O)C(CCON)N

Introduction

Structural and Chemical Identity

L-Homoserine, O-amino-, ethyl ester (9ci) (CAS No.: [withheld], VCID: VC18166324) is an ethyl ester derivative of the non-proteinogenic amino acid L-homoserine. Its molecular formula, C₆H₁₄N₂O₃, confers a molecular weight of 162.19 g/mol. The compound features a four-carbon homoserine backbone with an amino group (-NH₂) at the α-position and an ethyl ester (-O-CO-OCH₂CH₃) functional group at the oxygen atom (Figure 1).

Stereochemical Configuration

The "L" designation indicates the compound’s chiral center adopts the same configuration as L-amino acids, critical for its biological activity. This stereospecificity enables selective interactions with enzymes and receptors, distinguishing it from D-isomers.

Comparative Structural Analysis

Unlike proteinogenic amino acids, L-homoserine lacks a side-chain sulfur atom, replaced by a hydroxyl group. The ethyl ester modification further differentiates it from natural homoserine, enhancing lipophilicity and stability under physiological conditions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₄N₂O₃
Molecular Weight162.19 g/mol
SolubilitySoluble in polar solvents
StabilityHydrolytically sensitive

Synthesis and Production Methods

Chemical Synthesis

The primary route involves esterification of L-homoserine with ethanol under acidic catalysis. Optimized conditions (e.g., HCl or H₂SO₄ as catalysts, reflux at 60–80°C) yield the ethyl ester derivative with >80% efficiency. A patented method for L-homoserine hydrochloride synthesis (precursor) utilizes L-methionine in water-alcohol solvents with chlorine-containing carboxylates, achieving high yields .

Metabolic Engineering

Recent advances employ Escherichia coli strains engineered to overexpress thrA (aspartokinase I/homoserine dehydrogenase) while deleting thrB (homoserine kinase) and metA (homoserine O-succinyltransferase). This redirects carbon flux toward L-homoserine, which is subsequently esterified . Such biotechnological approaches offer sustainable scaling potential.

Reaction Scheme

L-Homoserine+EthanolH+L-Homoserine O-amino-ethyl ester+H2O\text{L-Homoserine} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{L-Homoserine O-amino-ethyl ester} + \text{H}_2\text{O}

Conditions: Acid catalyst, reflux, 6–35 hours .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

The compound’s structural mimicry of natural amino acids disrupts bacterial quorum sensing by interfering with N-acyl homoserine lactone (AHL) signaling. In Pseudomonas aeruginosa, sub-μM concentrations reduce biofilm formation by 40–60%.

Metabolic Modulation

L-Homoserine ethyl ester serves as a precursor in lipid metabolism, enhancing hepatic β-oxidation by 30% in hypercholesterolemic rats. Its role in cysteine biosynthesis further implicates it in redox homeostasis .

Applications in Pharmaceutical Development

Prodrug Design

The ethyl ester group facilitates membrane permeability, making it a prodrug candidate. For example, esterase-mediated hydrolysis releases active L-homoserine in target tissues, aiding drug delivery.

Peptidomimetics

Incorporation into oxy-peptide nucleic acids (OPNAs) improves binding affinity to DNA/RNA. Kuwahara et al. demonstrated 2.5-fold higher duplex stability compared to unmodified PNAs .

Table 2: Key Therapeutic Applications

ApplicationMechanismStatus
Antimicrobial agentsQuorum sensing inhibitionPreclinical
Neuroprotective drugsGABA receptor modulationEarly-stage
Metabolic disorder drugsLipid metabolism enhancementExperimental

Comparative Analysis with Structural Analogues

(S)-N-Boc-L-Homoserine Ethyl Ester

This Boc-protected derivative (CAS: 147325-09-5) shares the ethyl ester group but includes a tert-butoxycarbonyl (Boc) amine protecting group. It serves as an intermediate in caprolactam and OPNA synthesis, offering superior stability during solid-phase peptide synthesis .

L-Homoserine Lactone

Cyclization of L-homoserine forms the lactone, a key AHL backbone. While the ethyl ester derivative lacks cyclization, its open-chain structure allows broader functionalization .

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack comprehensive ADME (absorption, distribution, metabolism, excretion) profiles. In vivo tracer studies using 14C^{14}\text{C}-labeled compounds are needed to elucidate tissue distribution.

Structure-Activity Relationships (SAR)

Systematic SAR studies could optimize bioactivity. For instance, replacing the ethyl group with longer alkyl chains may enhance blood-brain barrier penetration.

Bioprocess Optimization

Metabolic engineering strains require yield improvements. CRISPRi-mediated knockdown of competing pathways (e.g., threonine biosynthesis) may boost titers beyond current 12 g/L levels .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator